molecular formula C11H14FNO B1653392 (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol CAS No. 1820650-52-9

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Cat. No.: B1653392
CAS No.: 1820650-52-9
M. Wt: 195.23
InChI Key: OCJUAGWCCHXMJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can contribute to its overall stability and activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-phenylpyrrolidin-3-yl)methanol
  • (3-Bromo-4-phenylpyrrolidin-3-yl)methanol
  • (3-Iodo-4-phenylpyrrolidin-3-yl)methanol

Uniqueness

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-fluoro-4-phenylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11(8-14)7-13-6-10(11)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJUAGWCCHXMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(CO)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271515
Record name 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820650-52-9
Record name 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820650-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinemethanol, 3-fluoro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
Reactant of Route 2
(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
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(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
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(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
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(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
Reactant of Route 6
(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

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